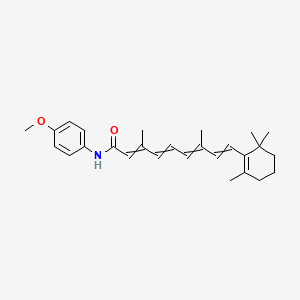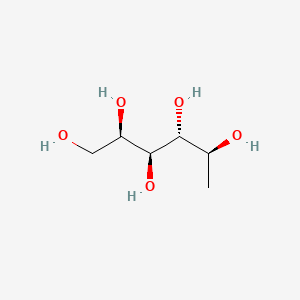
L-Fucose
描述
它也可以通过岩藻糖的还原得到 . 岩藻糖醇是一种己烷-1,2,3,4,5-五醇,这意味着它在六碳链上连接了五个羟基。 它是己糖家族糖的成员,己糖是含有六个碳原子的单糖 .
科学研究应用
岩藻糖醇在科学研究中有着广泛的应用:
化学: 岩藻糖醇被用作合成更复杂分子的构建模块。 它的多个羟基使其成为有机合成中用途广泛的中间体。
生物学: 岩藻糖醇因其在生物系统中的作用而受到研究,特别是在岩藻糖和相关糖的代谢中。
医学: 岩藻糖醇及其衍生物正在研究其潜在的治疗特性,包括抗炎和抗肿瘤活性。
作用机制
岩藻糖醇的作用机制涉及它与特定酶和代谢途径的相互作用。 岩藻糖醇被岩藻糖异构酶代谢,将其转化为 L-岩藻糖酮。 这种转化是岩藻糖代谢途径的一部分,该途径在各种生物过程中起着至关重要的作用 .
生化分析
Biochemical Properties
L-Fucitol plays a significant role in biochemical reactions, particularly in the metabolism of L-fucose. It interacts with several enzymes, including this compound isomerase, which converts this compound to L-fuculose, and subsequently, L-fuculose reductase, which reduces L-fuculose to L-Fucitol . These interactions are essential for the conversion and utilization of this compound in various biological processes.
Cellular Effects
L-Fucitol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the metabolism of sugars and sugar alcohols. Additionally, L-Fucitol can modulate cell signaling pathways that are crucial for cell growth and differentiation . Its impact on cellular metabolism includes altering the levels of metabolites and influencing the flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of L-Fucitol involves its interaction with specific enzymes and proteins. L-Fucitol binds to L-fuculose reductase, facilitating the reduction of L-fuculose to L-Fucitol . This binding interaction is crucial for the enzymatic activity and the subsequent metabolic processes. Additionally, L-Fucitol can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Fucitol can change over time. Studies have shown that L-Fucitol is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term exposure to L-Fucitol has been observed to affect cellular functions, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the potential long-term applications and safety of L-Fucitol.
Dosage Effects in Animal Models
The effects of L-Fucitol vary with different dosages in animal models. At low doses, L-Fucitol has been shown to have beneficial effects on metabolic processes and cellular functions. At high doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of L-Fucitol in therapeutic applications.
Metabolic Pathways
L-Fucitol is involved in several metabolic pathways, primarily those related to the metabolism of this compound. It interacts with enzymes such as this compound isomerase and L-fuculose reductase, which are essential for the conversion of this compound to L-Fucitol . Additionally, L-Fucitol can influence the levels of metabolites and the flux through metabolic pathways, thereby affecting overall metabolic activity.
Transport and Distribution
L-Fucitol is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of L-Fucitol within cells, ensuring its availability for metabolic processes . The distribution of L-Fucitol within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of L-Fucitol is crucial for its activity and function. L-Fucitol is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct L-Fucitol to specific compartments or organelles, influencing its overall function and activity.
准备方法
合成路线和反应条件: 岩藻糖醇可以通过使用硼氢化钠作为还原剂的还原反应从 L-岩藻糖合成。 反应通常在水溶液中进行,产物通过纸色谱法纯化 .
工业生产方法: 在工业生产中,岩藻糖醇可以通过多种途径获得,包括化学合成、酶合成和从海藻等天然来源中提取。 酶法利用岩藻糖异构酶,该酶可将 L-岩藻糖和 L-岩藻糖互换。 这种方法可以有效地生产用于工业应用的 L-岩藻糖 .
化学反应分析
反应类型: 岩藻糖醇会经历几种类型的化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 岩藻糖醇可以被氧化以生成岩藻糖醇衍生物。 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 如前所述,岩藻糖醇本身是通过使用硼氢化钠还原 L-岩藻糖而产生的。
取代: 岩藻糖醇可以发生取代反应,其中一个或多个羟基被其他官能团取代。
形成的主要产物: 这些反应形成的主要产物包括各种岩藻糖醇衍生物,它们可用于进一步的化学合成和应用 .
相似化合物的比较
岩藻糖醇类似于其他糖醇,例如山梨醇、甘露醇和木糖醇。 它因其来自岩藻聚糖的衍生及其在岩藻糖代谢中的特定作用而独一无二。 类似化合物包括:
山梨醇: 一种从葡萄糖衍生的糖醇,通常用作甜味剂。
甘露醇: 另一种糖醇,用作利尿剂和医疗应用。
岩藻糖醇的独特性在于它在生物学中的特定作用以及它来自海洋来源,这使它与其他更常用的糖醇区分开来。
属性
IUPAC Name |
hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13074-06-1, 5328-43-8, 18545-96-5 | |
| Record name | 1-DEOXY-L-GALACTITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Fucitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


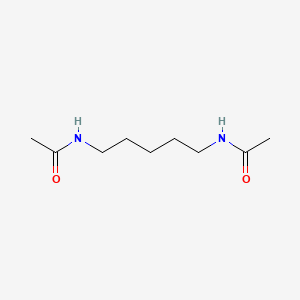
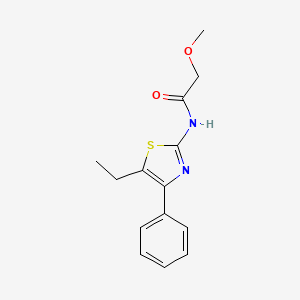
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
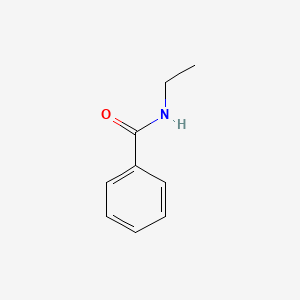

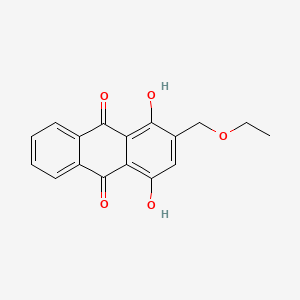
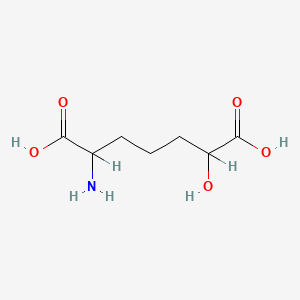
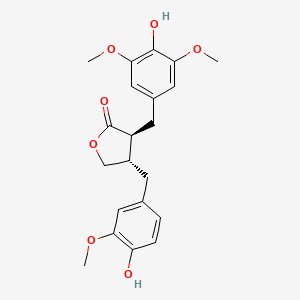
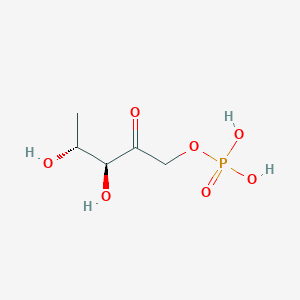
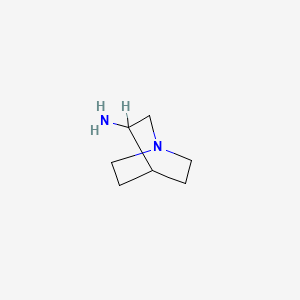

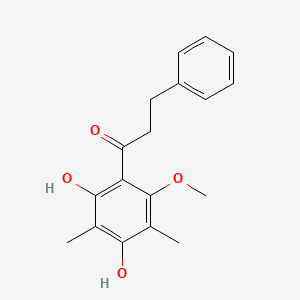
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
